3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-16-7-4-8(12-5-7)10-14-13-9-6-11-2-3-15(9)10/h2-3,6-8,12H,4-5H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJWFCJPPOYTSV-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NN=C3N2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NN=C3N2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159552 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2S,4R)-4-methoxy-2-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-36-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2S,4R)-4-methoxy-2-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955474-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2S,4R)-4-methoxy-2-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrolidine derivative with a triazolo-pyrazine scaffold under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halides or nucleophiles in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
Stereochemistry Matters : The (2S,4R) configuration in the target compound optimizes renin binding, mirroring natural substrates .
Substituent Trade-offs : Methoxy groups enhance solubility but may limit membrane permeability compared to lipophilic analogs .
Synthetic Challenges : High-yield routes require avoiding steric hindrance (e.g., microwave-assisted or aqueous-phase reactions) .
Biological Activity
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure combines a pyrrolidine ring with a triazolo-pyrazine moiety, suggesting diverse applications in biological systems.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
| Molecular Formula | C10H13N5O |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 1955474-36-8 |
The biological activity of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in various biological pathways. The exact mechanisms are still under investigation; however, preliminary studies suggest that it may act on kinase pathways and other cellular signaling processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro Studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics in several cases .
Antiviral Activity
Studies have also explored the antiviral potential of this compound. It demonstrated activity against certain viral strains in cell culture models:
- Mechanism : The antiviral effects are hypothesized to involve interference with viral replication processes and modulation of host cell responses .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine:
- Cell Line Studies : In assays involving various cancer cell lines (e.g., breast and lung cancer), the compound induced apoptosis and inhibited cell proliferation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against a panel of clinical isolates. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL.
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers treated human lung cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine?
Methodological Answer:
The synthesis of triazolopyrazine derivatives often involves oxidative ring closure of hydrazine intermediates . For example, sodium hypochlorite (NaOCl) in ethanol at room temperature has been used to achieve clean, green oxidative cyclization of hydrazinylpyridine intermediates, yielding triazolopyridine derivatives in ~73% isolated yield . Adapting this method, the target compound could be synthesized via:
Preparation of a chiral hydrazine intermediate containing the (2S,4R)-4-methoxypyrrolidine moiety.
Oxidative cyclization using NaOCl in ethanol, followed by extraction and purification via alumina chromatography .
Key Considerations: Solvent choice (ethanol minimizes toxicity), reaction temperature (room temperature avoids thermal decomposition), and stereochemical control during intermediate synthesis.
Advanced: How can researchers resolve contradictions in spectral data during structural characterization of triazolopyrazine derivatives?
Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from tautomerism , stereochemical heterogeneity , or residual solvents . To address this:
- Use 2D NMR (COSY, HSQC) to confirm connectivity and assign stereochemistry .
- Perform X-ray crystallography for unambiguous confirmation of the fused triazole-pyrazine ring system and substituent orientation (e.g., CCDC 1906114 for analogous compounds) .
- Compare experimental and computational 13C/1H NMR chemical shifts (DFT calculations at the B3LYP/6-311+G(d,p) level) to validate assignments .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- HPLC-PDA/MS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to detect impurities (<0.5% area) and confirm molecular ion peaks (e.g., [M+H]+) .
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane:isopropanol 80:20) to verify the (2S,4R) configuration .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 55.2%, H: 5.8%, N: 29.4% for C₁₂H₁₅N₅O) .
Advanced: What strategies improve stereochemical control during synthesis of the (2S,4R)-4-methoxypyrrolidine moiety?
Methodological Answer:
- Asymmetric Catalysis : Use a Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to install the 4-methoxy group with >95% enantiomeric excess .
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with a Boc group to prevent racemization during subsequent steps .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of diastereomers in ethanol/water mixtures to enrich the desired (2S,4R) isomer .
Basic: How can researchers assess the biological activity of this compound in antiviral or antifungal studies?
Methodological Answer:
- In Vitro Assays :
- Antiviral : Test inhibition of HIV reverse transcriptase using a p24 antigen ELISA (IC₅₀ < 1 μM for related triazolopyrazines) .
- Antifungal : Evaluate inhibition of Candida albicans 14-α-demethylase via a lanosterol depletion assay (molecular docking score < -9.0 kcal/mol suggests activity) .
- Cytotoxicity : Use MTT assays on HEK-293 cells to confirm selectivity (therapeutic index >10) .
Advanced: What computational methods predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the 14-α-demethylase crystal structure (PDB: 3LD6). Optimize protonation states with PROPKA and assign partial charges via AM1-BCC .
- MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess stability of ligand-enzyme complexes (RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding (values < -40 kJ/mol suggest high affinity) .
Basic: How should researchers handle the compound’s hygroscopicity during storage?
Methodological Answer:
- Storage Conditions : Keep in a desiccator with silica gel at -20°C under nitrogen.
- Lyophilization : For long-term stability, lyophilize from tert-butanol/water (1:1) to form an amorphous solid .
- Karl Fischer Titration : Monitor water content (<0.1% w/w) to prevent hydrolysis of the triazole ring .
Advanced: What green chemistry approaches optimize the scalability of its synthesis?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to improve E-factor (<10) .
- Catalytic Oxidation : Use TEMPO/NaOCl instead of stoichiometric Cr(VI) reagents to reduce heavy metal waste .
- Continuous Flow Synthesis : Implement microreactors for the hydrazine cyclization step (residence time < 30 min, yield >70%) .
Basic: What are key impurities to monitor during synthesis, and how are they controlled?
Methodological Answer:
- Common Impurities :
- Des-methyl byproduct : Forms via demethylation under acidic conditions. Control via pH monitoring (maintain pH 7–8) .
- Diastereomeric impurities : Arise from incomplete stereochemical control. Mitigate using CIDR (see FAQ 4) .
- Analytical Control : Use UPLC-MS with a HILIC column (2.1 × 50 mm, 1.7 µm) to separate impurities (resolution >1.5) .
Advanced: How can novel derivatives of this compound be designed to enhance metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group (logP ↑, metabolic oxidation ↓) .
- Phosphonate Derivatives : Introduce methylphosphonate groups at the pyrazine C3 position to improve aqueous solubility (e.g., logS > -3) via 5-exo-dig cyclization of chloroethynylphosphonates .
- Prodrug Strategies : Mask the triazole NH as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
